Idoxifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Idoxifene is a medication with a unique property. It acts as a Selective Estrogen Receptor Modulator (SERM) [National Cancer Institute [NCI], ]. This means it can have estrogen-like effects on some tissues in the body, but not in others. This characteristic makes it a valuable tool for scientific research in several areas.

Idoxifene and Breast Cancer

One of the most studied applications of Idoxifene is in breast cancer prevention. Tamoxifen, another SERM, is a well-established treatment for estrogen-receptor positive breast cancer [NCI, ]. Researchers have investigated Idoxifene as a potential alternative due to a belief it may have a more favorable side effect profile [Journal of Clinical Oncology, ]. Large clinical trials are ongoing to determine the effectiveness of Idoxifene in this role [ClinicalTrials.gov, ].

Idoxifene and Bone Health

Estrogen plays a crucial role in maintaining bone health. After menopause, women experience a decline in estrogen levels, which can lead to osteoporosis. Studies have explored the potential of Idoxifene to improve bone mineral density and reduce fracture risk in postmenopausal women [Maturitas, ], though the results have been mixed [Bone, ].

Other Research Applications

Researchers are also investigating Idoxifene's potential role in other areas, including:

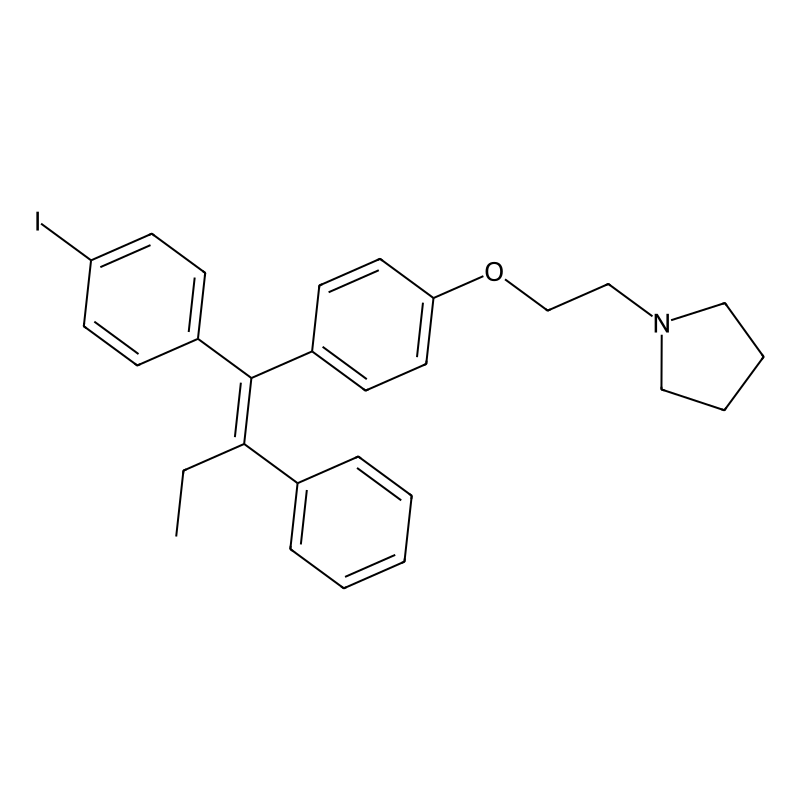

Idoxifene, chemically known as pyrrolidino-4-iodotamoxifen, is a selective estrogen receptor modulator (SERM) primarily investigated for its potential therapeutic applications in breast cancer treatment. It is structurally related to tamoxifen but has distinct pharmacological properties. Idoxifene exhibits both estrogenic and anti-estrogenic effects depending on the target tissue, making it a subject of interest in hormone-related therapies.

Idoxifene was intended to act as a SERM, meaning it could mimic or block the effects of estrogen in a tissue-specific manner []. In theory, it would act as an agonist in bone tissue, promoting bone formation, and as an antagonist in breast tissue, potentially inhibiting the growth of cancer cells []. However, the specific mechanisms by which idoxifene interacts with estrogen receptors and tissues remain unclear due to its discontinued development.

- McMurry Coupling Reaction: This reaction allows for the efficient synthesis of idoxifene by coupling appropriate precursors using low-valent titanium .

- Sonogashira Reaction: Involves coupling 4-iodophenol with alkynes to form idoxifene derivatives, showcasing its versatility in synthetic organic chemistry .

- Reactivity with DNA: Idoxifene derivatives have been shown to react with DNA, producing adducts, though they exhibit lower reactivity compared to tamoxifen derivatives .

Idoxifene's biological activity is characterized by its role as a selective estrogen receptor modulator. It interacts with estrogen response elements and exhibits agonistic effects in certain tissues, such as bone-forming osteoblasts, promoting bone health while potentially inhibiting tumor growth in breast tissue . Its unique profile allows it to be less reactive to DNA than some of its analogs, suggesting a potentially reduced risk of genotoxicity .

The synthesis of idoxifene can be achieved through various methods:

- Direct Route via McMurry Reaction: This method utilizes low-valent titanium to couple specific organic precursors efficiently.

- Sonogashira Coupling: This involves the reaction of 4-iodophenol with alkynes, leading to the formation of idoxifene and its derivatives .

- Radiolabeling Techniques: For research purposes, iodine radiolabeled idoxifene can be synthesized using tributylstannyl precursors and chloramine T .

Idoxifene is primarily explored for its applications in:

- Breast Cancer Treatment: As a SERM, it has the potential to treat estrogen-dependent tumors by modulating estrogen receptor activity.

- Bone Health: Due to its agonistic effects on osteoblasts, it may contribute positively to bone density and health.

Studies have shown that idoxifene interacts differently with estrogen receptors compared to other SERMs like tamoxifen. Its unique binding affinity allows it to exert varying effects based on the tissue type, which is critical for developing targeted therapies in hormone-sensitive cancers . Furthermore, idoxifene's lower reactivity with DNA suggests a reduced potential for adverse effects associated with traditional chemotherapeutic agents .

Idoxifene shares structural similarities with several other compounds but stands out due to its unique pharmacological profile. The following table summarizes key similar compounds:

| Compound | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Tamoxifen | Selective Estrogen Receptor Modulator | Breast Cancer Treatment | Higher DNA reactivity |

| Raloxifene | Selective Estrogen Receptor Modulator | Osteoporosis Treatment | Primarily anti-estrogenic |

| Toremifene | Selective Estrogen Receptor Modulator | Breast Cancer Treatment | More potent anti-tumor activity |

Idoxifene is distinguished by its balanced agonistic and antagonistic properties across various tissues, making it a promising candidate for further research in hormone-related therapies. Its reduced genotoxicity compared to tamoxifen may also provide an advantage in clinical applications.

Estrogen Receptor Modulation Dynamics

Idoxifene, a selective estrogen receptor modulator of the triphenylethylene group, demonstrates complex estrogen receptor modulation patterns that distinguish it from other members of this therapeutic class [1]. The compound exhibits tissue-specific agonist and antagonist properties through differential interactions with estrogen receptor alpha and beta subtypes, creating distinct pharmacological profiles across various target tissues [2] [3].

Competitive Binding Affinity Studies

Comparative Binding Affinity Analysis

Idoxifene demonstrates significantly enhanced binding affinity compared to its parent compound tamoxifen. Studies reveal that idoxifene exhibits 2.4 to 5-fold greater affinity for estrogen receptor alpha than tamoxifen, with specific investigations showing 2 to 2.5 times greater binding affinity in direct comparative analyses [4] [5]. The compound also demonstrates binding capability to estrogen receptor beta, though with different selectivity patterns compared to estrogen receptor alpha [5] [6].

Structure-Activity Relationship Studies

Systematic evaluation of idoxifene homologs reveals critical structure-activity relationships governing estrogen receptor binding affinity. In the pyrrolidino series, estrogen receptor binding affinity peaked at n=3 with a relative binding affinity of 23 (where estradiol equals 100), declining to a relative binding affinity of 0.4 at n=10 [7]. The homolog with n=8 maintained a relative binding affinity of 3.5, which remains comparable to tamoxifen's relative binding affinity of 3.9 [7].

Quantitative Binding Parameters

| Parameter | Value | Comparison | Reference |

|---|---|---|---|

| Estrogen Receptor Alpha Affinity | 2.4-5x tamoxifen | Enhanced binding | Citation 34 |

| Relative Binding Affinity (optimal) | 23 (n=3 chain) | Estradiol = 100 | Citation 19 |

| Calmodulin Binding | Kd ~300 nM | High affinity | Citation 55 |

| Tamoxifen Comparison | 2-2.5x greater | Improved selectivity | Citation 34 |

Tissue-Specific Agonist/Antagonist Profiles

Osteoblastic Cell Activity

In osteoblastic cells, idoxifene functions as a potent agonist via estrogen receptor/estrogen response element-mediated mechanisms. Using estrogen response element-luciferase reporter constructs, idoxifene demonstrates robust agonist activity in both rat osteoblast-like Ros 17/2.8 cells and human osteoblast-like MG-63 cells [3] [8]. This agonistic behavior mirrors that of 17β-estradiol itself, distinguishing idoxifene from raloxifene, which acts as an antagonist via estrogen response elements in the same cellular context [3].

Breast Cancer Cell Antagonism

In breast cancer cells, idoxifene exhibits potent antagonistic properties via estrogen response element-dependent mechanisms. MCF-7 breast cancer cell studies demonstrate that idoxifene functions as a complete antagonist of estrogen response element-mediated 17β-estradiol action [3] [9]. The compound shows an IC50 of 6.5 ± 0.6 μM against MCF-7 cells, demonstrating significant antiproliferative effects [10]. Importantly, idoxifene completely suppresses 100 nM 17β-estradiol-induced transcriptional activation of estrogen response element reporter constructs in breast cancer cells [3].

Endometrial Cell Selectivity

In human endometrial cells, idoxifene demonstrates negligible agonist activity and effectively blocks estrogen-induced gene expression [11] [5]. This selective antagonistic behavior contrasts sharply with estrogen, which exhibits potent agonist activity through estrogen response elements in endometrial tissue [11]. The compound's ability to block estrogen-induced gene expression in endometrial cells correlates with observations in intact rat studies, supporting its potential for reduced uterotrophic effects compared to estrogen [11].

Vascular Smooth Muscle Cell Effects

Idoxifene demonstrates significant antiproliferative effects in vascular smooth muscle cells with an IC50 of 20.4 nM for DNA synthesis inhibition and 27.5 nM for mitogenesis inhibition [12] [5]. The compound induces S-phase cell cycle arrest in serum-stimulated vascular smooth muscle cells, with treated cells showing 31.6 ± 1.5% of cells in S-phase compared to 16.0 ± 6.8% in serum controls [12].

Tissue-Specific Activity Summary

| Tissue Type | Activity | Mechanism | IC50/EC50 | Reference |

|---|---|---|---|---|

| Osteoblastic cells | Agonist | ER/ERE-mediated | N/A | Citation 4 |

| Breast cancer cells | Antagonist | ERE-mediated | 6.5 ± 0.6 μM | Citation 58 |

| Endometrial cells | Negligible agonist | Blocks E2 genes | N/A | Citation 2 |

| Vascular smooth muscle | Antiproliferative | Cell cycle arrest | 20.4 nM | Citation 3 |

| Human osteoblasts | Agonist | ER/ERE-mediated | N/A | Citation 4 |

Non-Genomic Signaling Pathways

Calmodulin Inhibition Mechanisms

High-Affinity Calmodulin Binding

Idoxifene demonstrates exceptional calmodulin binding affinity with a Kd of approximately 300 nM, representing a 4-5 fold increase in potency compared to tamoxifen [13] [14]. Fluorescence titration studies reveal that high-affinity binding saturates with a 2:1 idoxifene:calmodulin stoichiometry [13]. This binding pattern differs significantly from lower-affinity calmodulin antagonists, as idoxifene molecules do not substantially occupy the traditional hydrophobic pocket but instead remain in the vicinity of the two hydrophobic patches of calmodulin [13].

Structural Dynamics of Calmodulin Interaction

Nuclear magnetic resonance and fluorescence measurements reveal that the idoxifene:calmodulin complex exists as an ensemble where each idoxifene molecule rapidly switches between at least four different orientations per calmodulin domain [13] [15]. The calmodulin molecule adopts a predominantly closed conformation where the N-terminal and C-terminal domains are in close proximity, allowing idoxifene molecules to contact both domains simultaneously [13]. This dynamic binding mode illustrates how high-affinity binding occurs without loss of extensive positional dynamics [13].

Calmodulin-Dependent Enzyme Inhibition

Idoxifene exhibits potent inhibition of calmodulin-dependent cyclic adenosine monophosphate phosphodiesterase with an IC50 of 1.5 μM, compared to tamoxifen's IC50 of 6.75 μM [14]. Structure-activity relationship studies demonstrate that homologs of idoxifene show progressive increases in calmodulin antagonism, with maximum inhibition occurring at chain lengths n=7-9 with IC50 values of 0.2 μM [7] [16]. The inhibition declines at n=10 to IC50 = 1.6 μM [7].

Mechanistic Implications

The enhanced calmodulin inhibition by idoxifene correlates with increased cytotoxicity against estrogen receptor-negative human ovarian carcinoma cell lines, suggesting that calmodulin inhibition represents an important mechanism mediating cytotoxic effects [14]. This correlation between calmodulin inhibition and cytotoxicity has been observed across multiple cell lines, indicating a broader therapeutic mechanism beyond estrogen receptor modulation [14].

Calcium Channel Modulation Effects

Angiotensin Receptor Regulation

Idoxifene demonstrates significant effects on calcium-related signaling through concentration- and time-dependent down-regulation of angiotensin receptor type 1 expression [17]. The compound achieves maximal down-regulation to 33±7% of control levels when applied at 10 μmol/L for 4 hours [17]. Western blot analysis confirms similar down-regulation of angiotensin receptor type 1 protein to 36±11% of control levels [17].

Oxidative Stress Reduction

Idoxifene effectively reduces angiotensin II-induced production of reactive oxygen species in vascular smooth muscle cells [17] [18]. Confocal laser scanning microscopy using dichlorofluorescein fluorescence demonstrates that idoxifene completely inhibits angiotensin II-enhanced reactive oxygen species production when cells are preincubated with 10 μmol/L idoxifene for 12 hours [17]. Additionally, NAD(P)H oxidase activity enhancement by angiotensin II stimulation is completely abolished by idoxifene preincubation [17].

Signal Transduction Pathways

Investigation of signal transduction mechanisms reveals that idoxifene-induced angiotensin receptor type 1 down-regulation occurs through nitric oxide-dependent pathways [17]. Preincubation with N^ω^-Nitro-L-arginine significantly attenuates the idoxifene-induced receptor down-regulation, while inhibitors of other pathways (PD98059, genistein, wortmannin) do not prevent the effect [17].

Calcium Channel Effects Summary

| Effect | Magnitude | Concentration | Time Course | Reference |

|---|---|---|---|---|

| AT1 receptor down-regulation | 33±7% of control | 10 μM | 4 hours | Citation 37 |

| AT1 protein reduction | 36±11% of control | 10 μM | 4 hours | Citation 37 |

| ROS production inhibition | Complete inhibition | 10 μM | 12 hours preincubation | Citation 37 |

| NAD(P)H oxidase inhibition | Complete inhibition | 10 μM | 4 hours | Citation 37 |

| Calmodulin binding affinity | Kd ~300 nM | N/A | N/A | Citation 55 |

Transcriptional Regulation

Estrogen Response Element Activation

Cell-Type Specific Estrogen Response Element Activity

Idoxifene demonstrates remarkable cell-type specificity in estrogen response element activation patterns. In osteoblastic cells, idoxifene functions as a potent agonist through estrogen response elements, activating both MMTV-ERE(X5)-Luc and complement 3-ERE(X3)-Luc reporter constructs with efficacy comparable to 17β-estradiol [3] [8]. This agonistic activity requires intact estrogen response elements, as demonstrated by the absence of transcriptional activation when estrogen response element-lacking reporter vectors are employed [3].

Estrogen Response Element-Dependent Mechanisms

Mechanistic studies using luciferase reporter constructs reveal that idoxifene's agonistic activity in osteoblastic cells is strictly estrogen response element-dependent [3]. When osteoblast-like Ros 17/2.8 cells are transfected with osteocalcin promoter constructs lacking estrogen response elements, no increase in reporter gene activity is observed with 100 nM idoxifene, despite this concentration being effective at inducing estrogen response element-dependent transcription [3].

Tissue-Specific Transcriptional Patterns

In human breast cancer MCF-7 cells, idoxifene exhibits complete antagonism of estrogen response element-mediated transcriptional activity [3] [9]. The compound demonstrates no measurable agonist activity on estrogen response element reporter constructs in breast cells, contrasting sharply with 17β-estradiol, which functions as a potent agonist in the same cellular context [3]. Furthermore, idoxifene completely suppresses 100 nM 17β-estradiol-induced transcriptional activation, demonstrating its antagonistic properties in breast tissue [3].

Cross-Antagonism Studies

Importantly, idoxifene shows no antagonistic effects against 17β-estradiol-stimulated transcriptional activity in osteoblastic cells, distinguishing it from raloxifene and ICI-182780, which both function as antagonists of estrogen response element-dependent activity in these cells [3] [8]. This selective lack of antagonism in bone cells supports idoxifene's potential for maintaining beneficial bone effects while antagonizing estrogen activity in breast tissue [3].

Coactivator/CoRepressor Recruitment Patterns

Corepressor Recruitment Mechanisms

In breast cancer cells, idoxifene-bound estrogen receptor alpha demonstrates enhanced recruitment of corepressor proteins, particularly N-CoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors) [19] [20]. This corepressor recruitment represents a critical mechanism underlying idoxifene's antagonistic activity in breast tissue, as these corepressors bring histone deacetylase activity to target gene promoters, resulting in transcriptional repression [19].

Differential Cofactor Recruitment

The tissue-specific activity of idoxifene correlates with differential recruitment patterns of transcriptional cofactors [19] [21]. In contexts where idoxifene functions as an antagonist, the compound promotes recruitment of corepressor complexes that include HDAC3 and NuRD/HDAC1 complexes, leading to histone hypoacetylation and RNA Polymerase II displacement from target gene promoters [19]. Conversely, in tissues where idoxifene demonstrates agonistic activity, the compound likely facilitates coactivator recruitment, though specific recruitment patterns require further characterization.

Helix 12 Positioning and Cofactor Recognition

The distinct cofactor recruitment patterns induced by idoxifene result from specific conformational changes in estrogen receptor alpha helix 12 positioning [19] [22]. When idoxifene binds to the estrogen receptor, the resulting conformational change determines whether the receptor surface favors coactivator or corepressor binding [19]. In breast cancer cells, idoxifene-induced conformations favor corepressor binding, while in osteoblastic cells, the conformational changes facilitate coactivator interactions [19].

SUMOylation and Protein Degradation

Idoxifene may induce differential SUMOylation patterns of estrogen receptor alpha, which correlates with its antagonistic profile [19]. SUMOylation of nuclear receptors can facilitate recruitment of SUMO-targeted ubiquitin ligases, potentially linking to increased receptor degradation rates observed with some selective estrogen receptor modulators [19]. However, specific SUMOylation patterns induced by idoxifene require detailed characterization to fully understand this regulatory mechanism.

Cofactor Recruitment Data Summary

| Mechanism | Tissue Context | Effect | Outcome | Reference |

|---|---|---|---|---|

| N-CoR/SMRT recruitment | Breast cancer cells | Enhanced corepressor binding | Transcriptional repression | Citation 47 |

| HDAC complex recruitment | Breast tissue | Histone deacetylation | Gene silencing | Citation 47 |

| Coactivator recruitment | Osteoblastic cells | Enhanced transcription | Bone protection | Citation 49 |

| Helix 12 positioning | Tissue-dependent | Cofactor surface formation | Selective activity | Citation 47 |

| SUMOylation patterns | Multiple tissues | Protein modification | Receptor regulation | Citation 47 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Other CAS

Wikipedia

Dates

2: Zhou YJ, Yin DM, Chen HS, Shi JH, Sha BX, Wang X. Inhibitory effects of idoxifene on hepatic fibrosis in rats. Acta Pharmacol Sin. 2005 May;26(5):581-6. PubMed PMID: 15842777.

3: Wei GZ, Yu J, Zhu YL, Lin SX, Kang YF, Wang R, Zhou JJ, Zhang QH. [Vasorelaxing effect of idoxifene on human internal mammary arteries]. Sheng Li Xue Bao. 2004 Feb 25;56(1):16-20. Chinese. PubMed PMID: 14985823.

4: Johnston SR, Gumbrell LA, Evans TR, Coleman RE, Smith IE, Twelves CJ, Soukop M, Rea DW, Earl HM, Howell A, Jones A, Canney P, Powles TJ, Haynes BP, Nutley B, Grimshaw R, Jarman M, Halbert GW, Brampton M, Haviland J, Dowsett M, Coombes RC; Cancer Research UK Phase I/II Committee. A cancer research (UK) randomized phase II study of idoxifene in patients with locally advanced/metastatic breast cancer resistant to tamoxifen. Cancer Chemother Pharmacol. 2004 Apr;53(4):341-8. Epub 2004 Jan 13. PubMed PMID: 14722733.

5: Lu G, Shimizu I, Cui X, Itonaga M, Tamaki K, Fukuno H, Inoue H, Honda H, Ito S. Antioxidant and antiapoptotic activities of idoxifene and estradiol in hepatic fibrosis in rats. Life Sci. 2004 Jan 2;74(7):897-907. PubMed PMID: 14659978.

6: Inoue H, Shimizu I, Lu G, Itonaga M, Cui X, Okamura Y, Shono M, Honda H, Inoue S, Muramatsu M, Ito S. Idoxifene and estradiol enhance antiapoptotic activity through estrogen receptor-beta in cultured rat hepatocytes. Dig Dis Sci. 2003 Mar;48(3):570-80. PubMed PMID: 12757172.

7: Arpino G, Nair Krishnan M, Doval Dinesh C, Bardou VJ, Clark GM, Elledge RM. Idoxifene versus tamoxifen: a randomized comparison in postmenopausal patients with metastatic breast cancer. Ann Oncol. 2003 Feb;14(2):233-41. PubMed PMID: 12562650.

8: Yang C, Henion J. Atmospheric pressure photoionization liquid chromatographic-mass spectrometric determination of idoxifene and its metabolites in human plasma. J Chromatogr A. 2002 Sep 13;970(1-2):155-65. PubMed PMID: 12350090.

9: Christopher TA, Lopez BL, Stillwagon JC, Gao F, Gao E, Ma XL, Ohlstein EH, Yue TL. Idoxifene causes endothelium-dependent, nitric oxide-mediated vasorelaxation in male rats. Eur J Pharmacol. 2002 Jun 20;446(1-3):139-43. PubMed PMID: 12098595.

10: Gutman M, Couillard S, Roy J, Labrie F, Candas B, Labrie C. Comparison of the effects of EM-652 (SCH57068), tamoxifen, toremifene, droloxifene, idoxifene, GW-5638 and raloxifene on the growth of human ZR-75-1 breast tumors in nude mice. Int J Cancer. 2002 May 10;99(2):273-8. PubMed PMID: 11979444.

11: van Rietbergen B, Majumdar S, Newitt D, MacDonald B. High-resolution MRI and micro-FE for the evaluation of changes in bone mechanical properties during longitudinal clinical trials: application to calcaneal bone in postmenopausal women after one year of idoxifene treatment. Clin Biomech (Bristol, Avon). 2002 Feb;17(2):81-8. PubMed PMID: 11832257.

12: Bäumer AT, Wassmann S, Ahlbory K, Strehlow K, Müller C, Sauer H, Böhm M, Nickenig G. Reduction of oxidative stress and AT1 receptor expression by the selective oestrogen receptor modulator idoxifene. Br J Pharmacol. 2001 Oct;134(3):579-84. PubMed PMID: 11588112; PubMed Central PMCID: PMC1572993.

13: Omoya T, Shimizu I, Zhou Y, Okamura Y, Inoue H, Lu G, Itonaga M, Honda H, Nomura M, Ito S. Effects of idoxifene and estradiol on NF-kappaB activation in cultured rat hepatocytes undergoing oxidative stress. Liver. 2001 Jun;21(3):183-91. PubMed PMID: 11422781.

14: Zhang H, Henion J. Comparison between liquid chromatography-time of-flight mass spectrometry and selected reaction monitoring liquid chromatography-mass spectrometry for quantitative determination of idoxifene in human plasma. J Chromatogr B Biomed Sci Appl. 2001 Jun 5;757(1):151-9. PubMed PMID: 11419740.

15: Onorato JM, Henion JD, Lefebvre PM, Kiplinger JP. Selected reaction monitoring LC-MS determination of idoxifene and its pyrrolidinone metabolite in human plasma using robotic high-throughput, sequential sample injection. Anal Chem. 2001 Jan 1;73(1):119-25. PubMed PMID: 11195494.

16: Yue TL, Vickery-Clark L, Louden CS, Gu JL, Ma XL, Narayanan PK, Li X, Chen J, Storer B, Willette R, Gossett KA, Ohlstein EH. Selective estrogen receptor modulator idoxifene inhibits smooth muscle cell proliferation, enhances reendothelialization, and inhibits neointimal formation in vivo after vascular injury. Circulation. 2000 Nov 7;102(19 Suppl 3):III281-8. PubMed PMID: 11082402.

17: Nuttall ME, Fisher PW, Suva LJ, Gowen M. The selective oestrogen receptor modulators idoxifene and raloxifene have fundamentally different cell-specific oestrogen-response element (ERE)-dependent/independent mechanisms in vitro. Eur J Cancer. 2000 Sep;36 Suppl 4:S63-4. PubMed PMID: 11056323.

18: Ma XL, Gao F, Yao CL, Chen J, Lopez BL, Christopher TA, Disa J, Gu JL, Ohlstein EH, Yue TL. Nitric oxide stimulatory and endothelial protective effects of idoxifene, a selective estrogen receptor modulator, in the splanchnic artery of the ovariectomized rat. J Pharmacol Exp Ther. 2000 Nov;295(2):786-92. PubMed PMID: 11046119.

19: Dowsett M, Dixon JM, Horgan K, Salter J, Hills M, Harvey E. Antiproliferative effects of idoxifene in a placebo-controlled trial in primary human breast cancer. Clin Cancer Res. 2000 Jun;6(6):2260-7. PubMed PMID: 10873076.

20: Badger AM, Blake SM, Dodds RA, Griswold DE, Swift BA, Rieman DJ, Stroup GB, Hoffman SJ, Gowen M. Idoxifene, a novel selective estrogen receptor modulator, is effective in a rat model of adjuvant-induced arthritis. J Pharmacol Exp Ther. 1999 Dec;291(3):1380-6. PubMed PMID: 10565864.

21: Johnston SR, Boeddinghaus IM, Riddler S, Haynes BP, Hardcastle IR, Rowlands M, Grimshaw R, Jarman M, Dowsett M. Idoxifene antagonizes estradiol-dependent MCF-7 breast cancer xenograft growth through sustained induction of apoptosis. Cancer Res. 1999 Aug 1;59(15):3646-51. PubMed PMID: 10446976.

22: Fleischer AC, Wheeler JE, Yeh IT, Kravitz B, Jensen C, MacDonald B. Sonographic assessment of the endometrium in osteopenic postmenopausal women treated with idoxifene. J Ultrasound Med. 1999 Jul;18(7):503-12. PubMed PMID: 10400054.

23: Osborne MR, Hewer A, Davis W, Strain AJ, Keogh A, Hardcastle IR, Phillips DH. Idoxifene derivatives are less reactive to DNA than tamoxifen derivatives, both chemically and in human and rat liver cells. Carcinogenesis. 1999 Feb;20(2):293-7. PubMed PMID: 10069467.

24: Nuttall ME, Bradbeer JN, Stroup GB, Nadeau DP, Hoffman SJ, Zhao H, Rehm S, Gowen M. Idoxifene: a novel selective estrogen receptor modulator prevents bone loss and lowers cholesterol levels in ovariectomized rats and decreases uterine weight in intact rats. Endocrinology. 1998 Dec;139(12):5224-34. PubMed PMID: 9832463.

25: Treinen KA, Rehm S, Wier PJ. An evaluation of the novel selective estrogen receptor modulator, idoxifene, for effects on reproduction in rats and rabbits. Toxicol Sci. 1998 Feb;41(2):199-207. PubMed PMID: 9520356.

26: Jin L, Legros N, Leclercq G, Hardcastle IR, Jarman M. Length increase of the side chain of idoxifene does not improve its antagonistic potency in breast-cancer cell lines. Cancer Chemother Pharmacol. 1998;41(4):339-42. PubMed PMID: 9488604.

27: Pace P, Jarman M, Phillips D, Hewer A, Bliss J, Coombes RC. Idoxifene is equipotent to tamoxifen in inhibiting mammary carcinogenesis but forms lower levels of hepatic DNA adducts. Br J Cancer. 1997;76(6):700-4. PubMed PMID: 9310233; PubMed Central PMCID: PMC2228034.

28: Johnston SR, Riddler S, Haynes BP, A'Hern R, Smith IE, Jarman M, Dowsett M. The novel anti-oestrogen idoxifene inhibits the growth of human MCF-7 breast cancer xenografts and reduces the frequency of acquired anti-oestrogen resistance. Br J Cancer. 1997;75(6):804-9. PubMed PMID: 9062399; PubMed Central PMCID: PMC2063408.

29: Sargent LM, Dragan YP, Sattler C, Bahnub N, Sattler G, Martin P, Cisneros A, Mann J, Thorgeirsson S, Jordan VC, Pitot HC. Induction of hepatic aneuploidy in vivo by tamoxifen, toremifene and idoxifene in female Sprague-Dawley rats. Carcinogenesis. 1996 May;17(5):1051-6. Erratum in: Carcinogenesis 1996 Jun;17(6):1393. PubMed PMID: 8640912.

30: Hardcastle IR, Rowlands MG, Grimshaw RM, Houghton J, Jarman M. Homologs of idoxifene: variation of estrogen receptor binding and calmodulin antagonism with chain length. J Med Chem. 1996 Feb 16;39(4):999-1004. PubMed PMID: 8632423.

31: Young H, Carnochan P, Trivedi M, Potter GA, Eccles SA, Haynes BP, Jarman M, Ott RJ. Pharmacokinetics and biodistribution of radiolabelled idoxifene: prospects for the use of PET in the evaluation of a novel antioestrogen for cancer therapy. Nucl Med Biol. 1995 May;22(4):405-11. PubMed PMID: 7550016.

32: Coombes RC, Haynes BP, Dowsett M, Quigley M, English J, Judson IR, Griggs LJ, Potter GA, McCague R, Jarman M. Idoxifene: report of a phase I study in patients with metastatic breast cancer. Cancer Res. 1995 Mar 1;55(5):1070-4. PubMed PMID: 7866990.

33: Sharp SY, Rowlands MG, Jarman M, Kelland LR. Effects of a new antioestrogen, idoxifene, on cisplatin- and doxorubicin-sensitive and -resistant human ovarian carcinoma cell lines. Br J Cancer. 1994 Sep;70(3):409-14. PubMed PMID: 8080723; PubMed Central PMCID: PMC2033360.